molecular formula C9H10ClN3S B13318449 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13318449
M. Wt: 227.71 g/mol
InChI Key: BAYZRDURDVNFFO-UHFFFAOYSA-N
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Description

4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a chloro substituent at the 4-position and a 5-methylthiophene-methyl group at the 1-position of the pyrazole ring. The thiophene moiety introduces sulfur-based aromaticity, which can influence electronic properties and intermolecular interactions. The compound’s structural uniqueness lies in its combination of a chloro group (electron-withdrawing) and a methylthiophene group (electron-rich), which may modulate reactivity and biological activity .

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-chloro-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-2-7(5-14-6)3-13-4-8(10)9(11)12-13/h2,4-5H,3H2,1H3,(H2,11,12)

InChI Key

BAYZRDURDVNFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 5-methylthiophene-3-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting intermediate is then subjected to further reduction to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or hydrogen gas over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)
  • Key Difference : Methyl group at position 4 instead of chlorine.
  • Impact : The methyl group (electron-donating) reduces the pyrazole ring’s electrophilicity compared to the chloro-substituted target compound. This substitution likely increases lipophilicity (logP ~2.5–3.0, estimated) but may reduce polar interactions in biological systems.
  • Molecular Formula : C₁₀H₁₃N₃S; Molecular Weight : 207.30 g/mol .
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-01-0)
  • Key Difference : Ethyl and methyl substituents on a fused pyrazole ring.
  • Impact : Increased steric bulk and complexity may hinder membrane permeability despite higher lipophilicity (predicted logP ~2.4).
  • Molecular Formula : C₁₀H₁₄ClN₅; Molecular Weight : 239.70 g/mol .

Benzyl/Thiophene Substituent Variations

4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine (ZX-AC000595)
  • Key Difference : 3-Methylbenzyl group instead of thiophene-methyl.
  • Higher logP (2.33) suggests greater lipophilicity than the thiophene analog.
  • Molecular Formula : C₁₁H₁₂ClN₃; Molecular Weight : 221.69 g/mol .
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (Y503-2580)
  • Key Difference : 4-Fluorobenzyl group introduces electronegativity.
  • Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability and binding affinity to hydrophobic pockets. Molecular weight (221.69 g/mol) is comparable to benzyl analogs .
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6)
  • Key Difference : Meta-fluorine on the benzyl group.

Physicochemical Properties

Compound Name Substituent (Position 4) Attached Group Molecular Weight (g/mol) logP
Target Compound Cl 5-Methylthiophen-3-ylmethyl ~240.73 ~2.5*
4-Methyl-1-[(5-methylthiophen-3-yl)methyl] CH₃ 5-Methylthiophen-3-ylmethyl 207.30 ~2.8
4-Chloro-1-(3-methylbenzyl) Cl 3-Methylbenzyl 221.69 2.33
4-Chloro-1-(4-fluorobenzyl) Cl 4-Fluorobenzyl 221.69 ~2.4

*Estimated based on structural analogs.

Key Observations

Electronic Effects :

  • Chloro substituents enhance electrophilicity, favoring interactions with nucleophilic biological targets.
  • Thiophene’s sulfur atom enables hydrogen bonding and polar interactions absent in benzyl analogs.

Lipophilicity :

  • Benzyl derivatives (logP ~2.3–2.4) are slightly less lipophilic than thiophene analogs (logP ~2.5–2.8), likely due to sulfur’s polarizability.

Biological Activity

The compound 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can be represented as follows:

C9H10ClN3S\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{S}

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain pyrazole compounds showed potent inhibitory effects against various cancer cell lines by targeting specific pathways such as the BRAF(V600E) mutation and EGFR signaling . The compound may share similar mechanisms, potentially enhancing its utility in cancer therapy.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. A review on pyrazole carboxamides noted their effectiveness in reducing inflammation through various biochemical pathways. The structure of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine suggests it may possess similar properties due to its ability to modulate inflammatory mediators .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has been documented extensively. A study showed that certain pyrazole derivatives demonstrated significant antifungal and antibacterial activities against various pathogens . The presence of the thiophene group in 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine could enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial applications.

Evaluation of Anti-inflammatory Properties

A comparative analysis of various pyrazole derivatives showed that compounds with similar structural features to 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine displayed significant reductions in pro-inflammatory cytokines in vitro. These findings support the hypothesis that this compound may also exhibit anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity Description References
AntitumorInhibitory effects on cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialSignificant activity against various pathogens

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